

2-Chloro-5-(6-chlorohexanoyl)pyridine CAS 914203-40-0 properties

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Compound of Interest

Compound Name: 2-Chloro-5-(6-chlorohexanoyl)pyridine
CAS No.: 914203-40-0
Cat. No.: B1368587

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Technical Whitepaper: 2-Chloro-5-(6-chlorohexanoyl)pyridine A Bifunctional Scaffold for Targeted Drug Synthesis Executive Summary

2-Chloro-5-(6-chlorohexanoyl)pyridine (CAS 914203-40-0) is a high-value heterocyclic building block characterized by a 2-chloropyridine "cap" and a 6-chlorohexanoyl "linker".^{[1][2][3]} Its structural duality—possessing both an electrophilic aromatic chloride (

-active) and an aliphatic chloride (

-active)—makes it a privileged scaffold for "Cap-Linker-Zinc Binding Group" (Cap-L-ZBG) drug design, particularly for Histone Deacetylase (HDAC) inhibitors.

This guide outlines the physicochemical profile, synthetic pathways, and quality control parameters required to utilize this intermediate in high-purity pharmaceutical manufacturing.

Chemical Profile & Properties[4][5][6][7][8][9]

Property	Data
CAS Number	914203-40-0
IUPAC Name	1-(6-Chloropyridin-3-yl)-6-chlorohexan-1-one
Molecular Formula	
Molecular Weight	246.13 g/mol
Appearance	Pale yellow to off-white solid (low melting) or viscous oil
Solubility	Soluble in DCM, EtOAc, DMSO; Insoluble in water
Reactive Motifs	1.[2][4][5][6][7] C2-Cl (Pyridine): Susceptible to nucleophilic aromatic substitution () .2. C6-Cl (Aliphatic): Susceptible to nucleophilic substitution () .3. C=O (Ketone): Reducible to methylene or alcohol; susceptible to reductive amination.
Storage	2–8°C, Hygroscopic, store under Nitrogen/Argon.

Synthetic Utility & Mechanism[5]

The strategic value of CAS 914203-40-0 lies in its ability to serve as a divergent point in library synthesis. The ketone moiety acts as a rigidifying element or can be reduced to a flexible alkyl chain, while the two chlorine atoms allow for sequential functionalization.

3.1. Mechanistic Pathway: Sequential Substitution

The synthesis of downstream APIs typically exploits the reactivity difference between the aromatic and aliphatic chlorides.

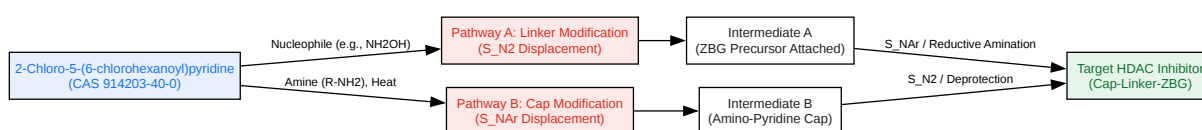
- Step 1 (

): The aliphatic chloride is displaced by a "Zinc Binding Group" precursor (e.g., hydroxylamine, thiol, or hydroxamic acid protected form).

- Step 2 (

): The aromatic chloride is displaced by an amine to install the "Cap" group, often enhancing selectivity for specific HDAC isoforms (e.g., HDAC6 vs. HDAC1).

3.2. Visualization: Functionalization Workflow



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Figure 1: Divergent synthetic pathways utilizing the bifunctional reactivity of CAS 914203-40-0.

Experimental Protocol: Synthesis & Handling

Note: Direct Friedel-Crafts acylation of 2-chloropyridine is often low-yielding due to ring deactivation. The preferred industrial route utilizes a Weinreb Amide or Grignard approach.

4.1. Preferred Synthesis Route (Grignard Addition)

This protocol describes the synthesis of the target ketone from 6-chloronicotinoyl chloride and a 5-chloro-pentylmagnesium bromide species (or equivalent organometallic).

Reagents:

- 6-Chloronicotinic acid (starting material)
- N,O-Dimethylhydroxylamine HCl (for Weinreb amide formation)
- 5-Chloro-1-bromopentane (for Grignard generation)
- Isopropylmagnesium chloride (TurboGrignard)

Step-by-Step Methodology:

- Formation of Weinreb Amide:
 - Dissolve 6-chloronicotinic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
 - Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and DIPEA (3.0 eq).
 - Stir at RT for 12h. Wash with 1N HCl, sat. NaHCO₃, and brine.
 - Result: 6-Chloro-N-methoxy-N-methylnicotinamide.
- Grignard Formation:
 - In a separate flame-dried flask, activate Mg turnings with iodine.
 - Add 5-chloro-1-bromopentane (1.2 eq) in anhydrous THF dropwise to maintain gentle reflux.
 - Critical Control: Ensure the temperature does not exceed 40°C to prevent polymerization of the alkyl halide.
- Nucleophilic Addition:
 - Cool the Weinreb amide solution (in THF) to -10°C.
 - Add the Grignard reagent dropwise over 30 minutes.
 - Stir at 0°C for 2 hours. Monitor by TLC/LC-MS.
 - Quench: Slowly add sat. NH₄Cl solution.
 - Extraction: Extract with EtOAc (3x). Dry over Na₂SO₄.
- Purification:
 - Purify via flash column chromatography (Hexanes/EtOAc gradient).
 - Target Yield: 75–85%.

4.2. Quality Control (QC) Parameters

To ensure the intermediate is suitable for API synthesis, the following specifications must be met:

Test	Method	Specification
Purity	HPLC (C18, ACN/H2O)	≥ 98.0% (Area %)
Identity	¹ H-NMR (CDCl ₃)	Conforms to structure
Residual Solvents	GC-HS	< 5000 ppm (combined)
Water Content	Karl Fischer	≤ 0.5% w/w
Specific Impurity	HPLC	2-Chloropyridine < 0.1%

Safety & Handling (SDS Summary)

- Hazards:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
 - H302: Harmful if swallowed (Pyridine derivative).
- PPE Requirements:
 - Nitrile gloves (0.11 mm min thickness).
 - Chemical safety goggles.
 - Fume hood usage is mandatory due to potential alkyl chloride volatility and pyridine toxicity.
- Spill Response:

- Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
- Neutralize surfaces with dilute sodium hypochlorite if necessary to degrade pyridine residues.

References

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